Regioisomeric Differentiation: 3-Hydroxy-5-Benzyloxy vs. 4-Benzyloxy-3-Hydroxy Substitution Pattern Dictates Synthetic Utility and Biological Target Space
Ethyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2) is the 3-hydroxy-5-benzyloxy regioisomer, which is structurally and functionally distinct from its positional isomer ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5). The latter compound has been studied in the context of hypolipidemic activity as part of a series of ethyl 4-benzyloxybenzoate analogs evaluated in rodents [1]. The 3,5-substitution pattern of the target compound places the free hydroxyl and the benzyl-protected hydroxyl in a meta relationship, enabling distinct reactivity in cyclization reactions (e.g., chromane formation) and unique hydrogen-bond donor/acceptor geometry for target protein engagement . In contrast, the 4-benzyloxy-3-hydroxy isomer positions the hydroxyl para to the ester, fundamentally altering its electronic properties and synthetic reactivity profile [1]. The two regioisomers share the same molecular formula (C16H16O4) and molecular weight (272.30 g/mol), making them indistinguishable by mass spectrometry alone, which underscores the critical importance of confirmed regiochemical identity via NMR or chromatographic methods for procurement decisions [2].
| Evidence Dimension | Regiochemical substitution pattern and associated biological/synthetic utility |
|---|---|
| Target Compound Data | 3-hydroxy-5-benzyloxy substitution; utilized in chromane derivative synthesis and claimed in enteropeptidase inhibitor patents |
| Comparator Or Baseline | Ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5): 4-benzyloxy-3-hydroxy substitution; studied for hypolipidemic activity in rodent models |
| Quantified Difference | Distinct substitution pattern (3,5- vs. 3,4-); different patent and literature associations (enteropeptidase inhibition vs. hypolipidemic activity); identical molecular formula and mass prevents MS-based discrimination |
| Conditions | Structural identity comparison; synthetic utility context; patent landscaping analysis |
Why This Matters
Selecting the correct regioisomer is essential for reproducing published synthetic protocols and maintaining fidelity to patent-protected SAR series; the wrong isomer—indistinguishable by mass—yields different biological outcomes and synthetic products.
- [1] Thorne DE, et al. Hypolipidemic analogues of ethyl 4-benzyloxybenzoate. Semantic Scholar. A series of compounds related to ethyl 4-benzyloxybenzoate was synthesized and evaluated for potential hypolipidemic activity in rats. See also: PubChem. Ethyl 4-(benzyloxy)-3-hydroxybenzoate, CAS 177429-27-5, MFCD26385855, C16H16O4, MW 272.30. View Source
- [2] PubChem. Ethyl 4-(benzyloxy)-3-hydroxybenzoate, CAS 177429-27-5. Molecular Formula: C16H16O4; Molecular Weight: 272.30 g/mol. Identical formula and MW to CAS 497069-12-2. View Source
